Crocapeptin C Chymotrypsin IC50 Compared to Dinghupeptin Congeners
Crocapeptin C (IC50 = 0.5 µM) demonstrates approximately 2.2-fold greater chymotrypsin inhibitory potency than dinghupeptin B (IC50 = 1.1 µM) and approximately 4.2-fold greater potency than dinghupeptin A (IC50 = 2.1 µM) [1]. Both dinghupeptins A and B are Ahp-containing cyclodepsipeptides that inhibit chymotrypsin via competitive binding to the active site [1].
| Evidence Dimension | Chymotrypsin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Dinghupeptin A (2.1 µM); Dinghupeptin B (1.1 µM) |
| Quantified Difference | 2.2-fold more potent than dinghupeptin B; 4.2-fold more potent than dinghupeptin A |
| Conditions | In vitro chymotrypsin inhibition assay; target compound assay conditions per Thetsana et al. 2024; comparator assay conditions per Yang et al. 2018 |
Why This Matters
Procurement decisions for chymotrypsin inhibition studies should account for the 2- to 4-fold potency difference between Crocapeptin C and these structurally related Ahp-containing alternatives.
- [1] Yang, L., Li, H., Wu, P., Mahal, A., Xue, J., Xu, L., & Wei, X. (2018). Dinghupeptins A–D, chymotrypsin inhibitory cyclodepsipeptides produced by a soil-derived Streptomyces. Journal of Natural Products, 81(9), 1928-1936. View Source
